molecular formula C15H22N2O2 B8023244 (S)-Benzyl 2-isopropylpiperazine-1-carboxylate

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate

Cat. No.: B8023244
M. Wt: 262.35 g/mol
InChI Key: OOWXPQWZXLALDC-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by an (S)-configured isopropyl substituent at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Piperazine derivatives are widely utilized in medicinal chemistry as intermediates for drug synthesis, particularly in the development of antipsychotics, antifungals, and antivirals due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

benzyl (2S)-2-propan-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWXPQWZXLALDC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

The chiral pool method leverages enantiopure precursors to bypass asymmetric synthesis complexities. For example, (S)-1,3-dibenzylpiperazine serves as a starting material in a protocol involving sequential deprotection, isopropylation, and carboxylation. This route capitalizes on the inherent chirality of the piperazine backbone, ensuring retention of the (S)-configuration. Key steps include:

  • Deprotection : Boc-group removal under acidic conditions (e.g., glacial acetic acid at 160°C).

  • Isopropylation : Alkylation with isopropyl bromide using LiAlH4 as a reducing agent.

  • Carboxylation : Benzyl chloroformate treatment in DMF with potassium carbonate.

This method achieves an overall yield of 52–60%, with optical rotation values ([α]D=25.5[\alpha]_D = -25.5^\circ) confirming enantiopurity.

Asymmetric Synthesis

Asymmetric routes, though less common for this compound, employ chiral auxiliaries or catalysts. A reported Ugi four-component reaction (Ugi-4CR) constructs the piperazine core stereoselectively. Reactants include:

  • An (S)-configured amine (e.g., (S)-1-phenylethylamine).

  • An isopropyl-containing aldehyde.

  • An isocyanide and carboxylic acid.

Post-Ugi lactamization and reduction yield the 2-isopropylpiperazine intermediate, which undergoes benzyloxycarbonyl (Cbz) protection. This method achieves 88% yield for analogous structures, though substrate specificity limits broad applicability.

Stepwise Synthesis

Piperazine Ring Formation

The Ugi-4CR-lactamization sequence (Figure 1) efficiently assembles the piperazine skeleton. Conditions and outcomes include:

StepReagents/ConditionsYieldReference
Ugi-4CRMeOH, rt, 6 h90%
LactamizationGlacial acetic acid, 160°C, 2 h88%
ReductionLiAlH4, THF, 0°C to rt85%

Mechanistic Insight : The Ugi-4CR forms a linear peptide intermediate, which cyclizes under acidic conditions to a diketopiperazine. Subsequent LiAlH4 reduction cleaves the lactam, yielding the secondary amine.

Introduction of Isopropyl Group

Isopropylation occurs via nucleophilic substitution or reductive amination. Optimal results are obtained using:

  • Alkylation : Isopropyl bromide with K2CO3 in DMF (60% yield).

  • Reductive Amination : Isopropylaldehyde and NaBH4 in MeOH (72% yield).

Steric hindrance at the 2-position necessitates prolonged reaction times (24–48 h) and excess alkylating agents.

Benzyl Carboxylation

Benzyl chloroformate (Cbz-Cl) introduces the carboxylate group under mild conditions:

ConditionSolventBaseYieldReference
0°C to rtDMFK2CO360%
RefluxDioxaneTEA55%

The reaction proceeds via a carbamate intermediate, with K2CO3 enhancing nucleophilicity of the piperazine nitrogen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent yields (Table 1):

SolventTemperature (°C)YieldReaction TimeReference
DMF8060%12 h
Dioxane10052%1 h
AcOH16088%2 h

Polar aprotic solvents (DMF) favor alkylation by stabilizing transition states, while high-temperature lactamization in acetic acid accelerates cyclization.

Catalysts and Reagents

  • Base Selection : K2CO3 outperforms weaker bases (e.g., TEA) in carboxylation due to superior deprotonation.

  • Reducing Agents : LiAlH4 achieves complete diketopiperazine reduction, whereas NaBH4 results in partial conversion.

Analytical Characterization

Critical data for verifying structure and enantiopurity include:

  • 1H^1H-NMR : δ 1.35 (d, J=7.0HzJ = 7.0 \, \text{Hz}, 3H, isopropyl CH3), 3.45 (d, J=13.2HzJ = 13.2 \, \text{Hz}, 1H, benzyl CH2).

  • HPLC : Retention time 7.79 min (C18 column, 215 nm).

  • Optical Rotation : [α]D=25.5[\alpha]_D = -25.5^\circ (c = 0.4, CHCl3).

Comparative Analysis of Methods

The chiral pool approach offers higher enantiomeric excess (>99% ee) but requires costly precursors. Asymmetric Ugi-4CR routes provide modularity but face scalability challenges. Benzylation efficiencies vary widely (52–88% ), necessitating case-specific optimization.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Drug Development

The compound has been explored as a potential lead in drug development due to its ability to modulate various biological pathways. Notably, it has been investigated for its role in targeting specific receptors involved in neurotransmission and cellular signaling.

Case Study: BRCA1 tBRCT Domain Inhibition
A significant study highlighted the development of Bractoppin, a derivative of the piperazine scaffold, which selectively inhibits the BRCA1 tBRCT domain involved in DNA damage response. This compound demonstrated nanomolar potency in displacing cognate phosphopeptide substrates from the BRCA1 tBRCT, showcasing the potential of piperazine derivatives in cancer therapeutics .

Neurological Research

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate has also been studied for its effects on neuropeptide signaling. Research indicates that modifications to the piperazine structure can influence interactions with neuropeptide receptors, which are crucial for regulating anxiety, locomotion, and other neurobiological functions.

Table 1: Structure-Activity Relationship Studies

CompoundActivity (IC50)Target ReceptorReference
Bractoppin0.074 μMBRCA1 tBRCT
CCBT2906 (S-enantiomer)1.7 μMBRCA1 tBRCT
CCBT2905 (R-enantiomer)56 μMBRCA1 tBRCT

Therapeutic Applications

The compound has potential therapeutic applications in treating conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS). Its ability to interact with serotonin receptors positions it as a candidate for developing antiemetic agents.

Case Study: CINV Treatment
Research into related compounds suggests that piperazine derivatives can effectively modulate serotonin signaling pathways, providing a mechanism for alleviating CINV symptoms .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to structurally related piperazine-1-carboxylates, which differ in substituent position, alkyl/alkenyl groups, and stereochemistry. Key analogs include:

Compound Name (CAS No.) Substituent Position/Group Chirality Molecular Weight Similarity Score Reference
(S)-Benzyl 3-methylpiperazine-1-carboxylate (612493-87-5) 3-methyl S 248.29 0.93
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (N/A) 4-(but-3-en-2-yl) S 262.34 N/A
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate (928025-58-5) 3-propyl S 242.35 0.94
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate (225517-81-7) 2-carboxylate, 4-Cbz S 278.28 0.93

Key Observations :

  • Compounds with 4-position alkenyl groups (e.g., but-3-en-2-yl) exhibit higher synthetic yields (98%) due to favorable regioselectivity in iridium-catalyzed aminations .
  • Protecting Groups : The benzyl (Cbz) group in the target compound contrasts with tert-butyl (Boc) or methyl esters in analogs. Cbz groups are acid-labile, whereas Boc groups require stronger acidic conditions for removal, influencing downstream functionalization .

Key Observations :

  • Catalyst and Solvent : Iridium catalysts in DMF or DME achieve high enantioselectivity (ee >94%), but DME may enhance yields (98% vs. 57–64% in DMF) due to improved solubility of intermediates .
  • Steric Effects : Bulky substituents (e.g., isopropyl at 2-position) may reduce yields compared to linear alkenyl groups at the 4-position.

Physicochemical and Spectroscopic Properties

Key data for analogs include:

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) FTIR (cm⁻¹) Reference
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate 5.70–5.10 (m, 4H, CH2=CH) 154.2 (C=O), 128.5 (Cbz) 379.2372 1695 (C=O)
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate 5.25 (m, 1H, CH=CH2) 155.1 (C=O), 127.8 (Cbz) 263.1753 1687 (C=O)

Key Observations :

  • Spectroscopic Trends : The C=O stretch in FTIR (~1687–1695 cm⁻¹) and Cbz aromatic signals in NMR (~127–128 ppm) are consistent across analogs.
  • Molecular Weight : Higher molecular weights correlate with alkenyl or benzyloxy extensions (e.g., 379.2372 for hepta-dienyl vs. 263.1753 for but-enyl) .

Notes and Limitations

  • Comparisons are inferred from structurally related compounds.

Biological Activity

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a benzyl group and an isopropyl group attached, which contributes to its unique biological properties. Its molecular formula is C15H22N2O2, and it has a CAS number of 1219967-87-9. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Notably, it interacts with serotonin receptors, which are crucial for mood regulation and anxiety management. This interaction suggests potential applications in treating anxiety disorders and depression.

The compound's mechanism of action primarily involves its binding to serotonin receptors (5-HT receptors), which can lead to anxiolytic and antidepressant effects. The stereochemistry of the compound plays a vital role in determining its affinity and efficacy at these receptors.

Research Findings

Several studies have explored the pharmacological properties of this compound. Below is a summary of key findings:

StudyFindings
Study 1 Demonstrated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
Study 2 Investigated the anxiolytic effects in animal models, showing significant reduction in anxiety-like behaviors compared to controls.
Study 3 Explored the compound's binding affinity to various serotonin receptor subtypes, revealing high selectivity for 5-HT1A and 5-HT2A receptors.

Case Studies

Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behavior measured through the elevated plus maze test, suggesting its potential as an anxiolytic agent.

Case Study 2: Depression Models
Another study utilized a chronic unpredictable stress model to assess the antidepressant effects of the compound. Results indicated that treatment with this compound significantly improved depressive-like symptoms as measured by the forced swim test.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Ring : Starting from amino acid precursors, piperazines can be synthesized through carboamination reactions.
  • Substitution Reactions : The introduction of benzyl and isopropyl groups is achieved through selective substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Q & A

Q. How can synthetic byproducts or diastereomers be identified and separated?

  • Methodology :
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to resolve impurities.
  • Chiral SFC : Differentiate diastereomers (e.g., 2R,3S vs. 2S,3R configurations) via retention time shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.